3-Methyl-1-(4-methylbenzoyl)piperazine
Description
3-Methyl-1-(4-methylbenzoyl)piperazine (CAS 111752-26-2, molecular formula C₁₂H₁₆N₂O) is a piperazine derivative featuring a methyl group on one nitrogen atom and a 4-methylbenzoyl moiety on the other (Figure 1) . Piperazine scaffolds are widely utilized in medicinal chemistry due to their versatility in modulating pharmacokinetic and pharmacodynamic properties, such as solubility, metabolic stability, and target binding .
Properties
IUPAC Name |
(4-methylphenyl)-(3-methylpiperazin-1-yl)methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-10-3-5-12(6-4-10)13(16)15-8-7-14-11(2)9-15/h3-6,11,14H,7-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWDAIRKTSYNTQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Conditions
The most straightforward method involves reacting 3-methylpiperazine with 4-methylbenzoyl chloride in the presence of a base to neutralize HCl byproducts. This Schotten-Baumann-type reaction typically employs dichloromethane (DCM) or tetrahydrofuran (THF) as solvents and triethylamine (TEA) as the base. The reaction proceeds via nucleophilic acyl substitution, where the primary nitrogen of 3-methylpiperazine attacks the electrophilic carbonyl carbon of the acid chloride.
Key parameters :
-
Molar ratio : A 1:1.2 stoichiometry of 3-methylpiperazine to 4-methylbenzoyl chloride ensures complete conversion.
-
Temperature : Reactions are conducted at 0–25°C to minimize side reactions such as di-benzoylation or N-oxide formation.
-
Workup : The product is isolated via aqueous extraction, followed by recrystallization from isopropanol (IPA) or ethanol.
Challenges in 3-Methylpiperazine Synthesis
The limited commercial availability of 3-methylpiperazine necessitates its in situ preparation. A common route involves mono-methylation of piperazine using methyl iodide under controlled conditions. However, this method often yields a mixture of 1-methyl- and 3-methylpiperazine due to the symmetry of the piperazine ring. To enhance regioselectivity, bulky bases like lithium hexamethyldisilazide (LiHMDS) can direct methylation to the 3-position, achieving a 7:3 ratio of 3-methyl to 1-methyl isomers. Subsequent purification via fractional distillation or column chromatography is required.
Carbodiimide-Mediated Coupling of 4-Methylbenzoic Acid with 3-Methylpiperazine
Activation and Coupling Protocol
For acid-sensitive substrates, 4-methylbenzoic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled with 3-methylpiperazine. This method avoids the use of reactive acid chlorides, making it suitable for lab-scale synthesis.
Typical procedure :
-
Activation : 4-Methylbenzoic acid (1 eq) and EDC (1.2 eq) are stirred in dry DCM at 0°C for 30 minutes.
-
Coupling : 3-Methylpiperazine (1.1 eq) is added dropwise, and the mixture is stirred at room temperature for 12–24 hours.
-
Workup : The product is purified via silica gel chromatography (hexane:ethyl acetate = 4:1).
Yield and Purity Considerations
This method achieves yields of 70–85% with >95% purity, as confirmed by HPLC. However, residual EDC byproducts may necessitate additional washes with dilute HCl or NaHCO₃.
Solid-Phase Synthesis Using Resin-Bound Intermediates
Methodology
A less conventional approach involves immobilizing 3-methylpiperazine on Wang resin, followed by benzoylation with 4-methylbenzoic acid activated by HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). This method enables high-throughput synthesis and simplifies purification.
Steps :
Advantages and Limitations
-
Yield : 60–75% (lower than solution-phase methods due to incomplete resin reactions).
-
Purity : >90% after cleavage, but TFA removal requires additional lyophilization.
Comparative Analysis of Preparation Methods
Table 1: Synthesis Method Comparison
| Method | Reagents/Conditions | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|---|
| Direct Benzoylation | 4-Methylbenzoyl chloride, TEA, DCM, 0–25°C | 80–90 | >98 | High yield, scalable | Requires pure 3-methylpiperazine |
| EDC-Mediated Coupling | EDC, DCM, rt | 70–85 | >95 | Avoids acid chlorides | Longer reaction time |
| Solid-Phase Synthesis | HATU, Wang resin, DMF, TFA | 60–75 | >90 | Ease of purification | Lower yield, specialized equipment |
Critical Factors Influencing Reaction Success
Solvent Selection
Temperature Control
Exothermic reactions, particularly in direct benzoylation, require cooling to prevent thermal degradation. For instance, maintaining temperatures below 25°C reduces byproduct formation by 40%.
Purification Techniques
-
Recrystallization : IPA yields larger crystals with higher purity (>98%) compared to ethanol.
-
Chromatography : Gradient elution (hexane to ethyl acetate) resolves unreacted 3-methylpiperazine from the product.
Industrial-Scale Considerations
Large-scale production favors direct benzoylation due to its simplicity and cost-effectiveness. A patented protocol recommends using n-butanol as the solvent and triethylamine as the base, achieving a 75% yield with 99% purity after a single recrystallization . Notably, replacing DCM with n-butanol reduces environmental and safety concerns associated with chlorinated solvents.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 3-Methyl-1-(4-methylbenzoyl)piperazine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide. These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of a base.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted piperazine derivatives with various functional groups attached to the piperazine ring.
Scientific Research Applications
Chemistry: 3-Methyl-1-(4-methylbenzoyl)piperazine is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of various pharmaceuticals and agrochemicals.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as a pharmacologically active agent. It is studied for its potential to interact with biological targets, such as receptors and enzymes, which could lead to the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(4-methylbenzoyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, leading to changes in their activity and subsequent biological effects. The exact pathways and molecular targets involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Metabolic Stability and Oxidation Susceptibility
Piperazine rings are metabolic hotspots, prone to dealkylation and oxidation. For instance:
- Deethylation and Oxidation : Unsubstituted piperazines undergo rapid deethylation (metabolites A , B ) or N-oxide formation (metabolite C ) .
- Substituent Protection : In 3-Methyl-1-(4-methylbenzoyl)piperazine, the N-methyl and 4-methylbenzoyl groups may slow metabolism by sterically hindering enzymatic access or reducing electron density on the piperazine nitrogen .
Comparison: Ethylpiperazine analogs (e.g., compound 5f) showed reduced antiviral activity upon N-methyl substitution, suggesting that hydrogen-bond donor capacity is critical for activity. However, methyl groups may improve metabolic stability, as seen in butylpiperazine analog 9a, which retained antiviral activity with lower clearance .
Solubility and Physicochemical Properties
Spacer groups between piperazine and aromatic moieties significantly affect solubility:
- Quinolone-Piperazine Hybrids: Ethylene or methylene spacers (e.g., compounds 8ac, 8j) improved aqueous solubility (>80 μM) by reducing π-π stacking and lowering pKa (~5–7). Direct attachment (e.g., compound 8a) reduced solubility to <20 μM due to increased hydrophobicity .
Comparison : The direct benzoyl attachment in this compound likely results in low solubility, similar to compound 8a . Introducing a benzyl group (e.g., compound 8b ) or spacer could enhance solubility but may require structural optimization .
Key Data Tables
Table 1. Comparison of Piperazine Derivatives
*Predicted based on structural analogs.
Biological Activity
3-Methyl-1-(4-methylbenzoyl)piperazine is a compound that has garnered attention in recent years due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is a piperazine derivative characterized by the presence of a methyl group and a 4-methylbenzoyl substituent. Its structure can be represented as follows:
This compound's unique structural features contribute to its interactions with biological targets, particularly neurotransmitter receptors.
Research indicates that this compound exhibits various pharmacological effects through interactions with neurotransmitter systems. Notably, it has been investigated for its affinity towards serotonin receptors, which play crucial roles in mood regulation and other neurological functions.
Serotonin Receptor Interaction
Studies have shown that piperazine derivatives can act as agonists or antagonists at different serotonin receptor subtypes. For instance, this compound has been noted for its potential to modulate serotonin (5-HT) transmission, which could lead to antidepressant-like effects. The compound's ability to interact with serotonin receptors suggests it may influence mood and cognitive functions.
Antimicrobial Properties
Emerging evidence suggests that this compound possesses antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, indicating potential applications in treating infections.
Anticancer Activity
The compound has also been evaluated for anticancer properties. Research indicates that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and calcium signaling pathways. These findings highlight the compound's potential as a therapeutic agent in oncology.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
- Study on Antimicrobial Effects : A study published in Pharmaceutical Biology explored the antimicrobial activity of various piperazine derivatives, including this compound. Results showed significant inhibition of bacterial growth, suggesting its utility as an antimicrobial agent .
- Anticancer Mechanisms : Research conducted at a leading university demonstrated that this compound could trigger apoptosis in human cancer cell lines. The study highlighted changes in mitochondrial membrane potential and increased intracellular calcium levels as key mechanisms .
Data Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | Disruption of cell membrane integrity |
| Anticancer | Induction of apoptosis | Mitochondrial dysfunction; calcium signaling |
Q & A
Basic: How can researchers optimize the synthesis of 3-Methyl-1-(4-methylbenzoyl)piperazine to maximize yield and purity?
Methodological Answer:
The synthesis of piperazine derivatives often involves multi-step reactions. A validated approach includes:
- Step 1: Reacting piperazine precursors (e.g., substituted benzoyl chlorides) with methylating agents under inert atmospheres to prevent oxidation (e.g., using nitrogen) .
- Step 2: Employing copper-catalyzed azide-alkyne cycloaddition (CuAAC, "click chemistry") for regioselective functionalization. For example, CuSO₄·5H₂O (0.3 equiv.) and sodium ascorbate (0.6 equiv.) in a H₂O:DCM (1:2) solvent system at ambient temperature can optimize triazole formation .
- Step 3: Purification via silica gel chromatography (e.g., ethyl acetate:hexane 1:8) to isolate the final compound. Monitor reaction progress using TLC with hexane:ethyl acetate (1:2) .
Basic: What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): Use ¹H and ¹³C NMR to verify substituent positions. For example, aromatic protons in the 4-methylbenzoyl group typically appear at δ 7.2–7.4 ppm, while piperazine methyl groups resonate near δ 2.3 ppm .
- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ for C₁₄H₁₈N₂O would be 246.1368) .
- X-ray Crystallography: Resolves 3D conformation, critical for docking studies. For analogs, methoxy groups in similar compounds exhibit distinct dihedral angles (~30°–50°) .
Basic: How can preliminary biological activity screening be designed for this compound?
Methodological Answer:
- In vitro Assays: Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays. Piperazine derivatives with benzoyl groups often show IC₅₀ values <50 µM .
- Enzyme Inhibition: Screen for dopamine D3 receptor affinity via radioligand binding assays. Structural analogs with halogen substituents exhibit Ki values <100 nM .
- Solubility Testing: Use ESOL (Estimated SOLubility) models to predict aqueous solubility. For example, logS values <−4 indicate poor solubility, necessitating formulation adjustments .
Advanced: How can researchers resolve contradictions in biological activity data across related piperazine derivatives?
Methodological Answer:
- Meta-Analysis: Compare substituent effects. For instance, 4-methylbenzoyl groups may enhance anticancer activity compared to 3-methoxy analogs due to lipophilicity (clogP ~2.5 vs. ~1.8) .
- Dose-Response Curves: Validate inconsistencies by repeating assays with standardized protocols (e.g., fixed incubation times, serum-free media) .
- Molecular Dynamics Simulations: Identify binding pocket interactions. For example, 3-methyl groups may sterically hinder target binding, reducing efficacy .
Advanced: What reaction mechanisms underpin the synthesis of this compound?
Methodological Answer:
- Acylation Mechanism: Benzoyl chloride reacts with piperazine via nucleophilic acyl substitution. The methyl group on the benzoyl ring stabilizes the intermediate through hyperconjugation .
- Methylation: Dimethyl sulfate or iodomethane methylates the piperazine nitrogen in SN2 reactions. Polar aprotic solvents (e.g., DMF) enhance reaction rates .
- Click Chemistry: Copper(I) catalyzes [3+2] cycloaddition between azides and alkynes, forming 1,4-disubstituted triazoles with >90% regioselectivity .
Advanced: How can structural modifications enhance the compound’s pharmacological profile?
Methodological Answer:
- Substituent Engineering: Replace the 4-methyl group with electron-withdrawing groups (e.g., -NO₂) to modulate receptor affinity. Nitro-substituted analogs show 10-fold higher binding to serotonin receptors .
- Bioisosteric Replacement: Substitute the benzoyl group with tetrazole (e.g., as in ethyl 4-[4-methyl-3-(1H-tetrazol-1-yl)benzoyl]piperazine) to improve metabolic stability .
- Prodrug Design: Introduce ester groups (e.g., ethyl carboxylates) to enhance bioavailability, as seen in analogs with 90% oral absorption in murine models .
Advanced: What computational strategies predict the compound’s interactions with biological targets?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model binding to dopamine D3 receptors. Piperazine rings often form hydrogen bonds with Asp110 .
- QSAR Modeling: Correlate substituent properties (e.g., Hammett σ values) with IC₅₀ data. For benzoyl derivatives, σ >0.5 correlates with increased cytotoxicity .
- MD Simulations: Simulate solvation effects in explicit water (e.g., TIP3P model) to assess conformational stability. Methoxy groups may increase solvent-accessible surface area by 15% .
Advanced: How can stability under varying pH and temperature conditions be systematically evaluated?
Methodological Answer:
- Forced Degradation Studies: Incubate the compound at 40°C/75% RH for 4 weeks. Monitor degradation via HPLC; piperazine derivatives typically degrade <5% under these conditions .
- pH Stability: Test in buffers (pH 1–13) for 24 hours. Piperazine amides are stable at pH 4–8 but hydrolyze rapidly in strong acids (pH <2) .
- Thermogravimetric Analysis (TGA): Determine decomposition temperatures (Td). Analogs with methylbenzoyl groups exhibit Td >200°C .
Advanced: What strategies ensure selectivity for specific biological targets (e.g., receptors vs. enzymes)?
Methodological Answer:
- Selectivity Screening: Use panels of related targets (e.g., dopamine D2/D3, serotonin 5-HT1A). Piperazine derivatives with 4-methylbenzoyl groups show >50-fold selectivity for D3 over D2 .
- Mutagenesis Studies: Engineer receptor mutants (e.g., D3 S192A) to identify critical binding residues. Methyl groups may interact with hydrophobic pockets in wild-type receptors .
- Off-Target Profiling: Employ high-throughput screening (HTS) against 100+ kinases. Benzoyl-piperazines generally inhibit <5% of kinases at 10 µM .
Advanced: How can synthetic routes be scaled for gram-to-kilogram production without compromising purity?
Methodological Answer:
- Process Optimization: Replace DCM with ethanol/water mixtures for greener extraction. Scale-up of CuAAC reactions achieves 85% yield in 50-L reactors .
- Continuous Flow Systems: Use microreactors for azide-alkyne cycloaddition, reducing reaction time from hours to minutes .
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools (e.g., FTIR) to monitor intermediates. For analogs, residual solvents are maintained <0.1% .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
